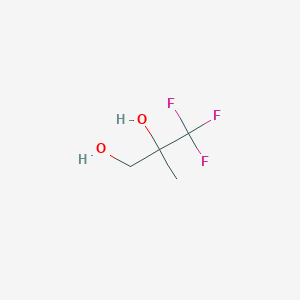
(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of azetidine, a four-membered ring containing one nitrogen atom, and is commonly used as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. In
Scientific Research Applications
Analysis Techniques
(S)-1-(Azetidin-3-yl)ethan-1-ol 2,2,2-trifluoroacetate is a compound that, due to its trifluoroacetate moiety, finds relevance in analytical chemistry, especially in gas-liquid chromatography (GLC). In a study discussing the chromatographic properties of bile acids, trifluoroacetates, including compounds structurally related to this compound, demonstrated significant utility. They were used for the GLC separation, identification, and quantitative estimation of bile acid derivatives, highlighting the compound's potential in enhancing analytical methodologies (Kuksis, 1965).
Environmental Science
In the context of environmental science, the broader family of polyfluoroalkyl chemicals, to which trifluoroacetates belong, has been scrutinized for their degradation pathways and environmental fate. A comprehensive review focused on microbial degradation of these compounds underlines the environmental persistence and potential risks of trifluoroacetates, including this compound. The review delves into their biodegradability, revealing the intricate balance between industrial utility and environmental impact (Liu & Mejia Avendaño, 2013).
Synthetic Chemistry
The application of this compound extends into synthetic chemistry, particularly in the synthesis of β-amino acid derivatives. These compounds hold significant biological relevance and impact drug research. A detailed review on the synthesis and transformations of functionalized β-amino acid derivatives via metathesis reactions emphasizes the role of trifluoroacetate derivatives. These reactions are pivotal for accessing a wide array of structurally diverse β-amino acids, underscoring the compound's utility in advancing synthetic methodologies and pharmaceutical development (Kiss et al., 2018).
properties
IUPAC Name |
(1S)-1-(azetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h4-7H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWQEEIYBXOCGS-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CNC1)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089246-46-6 |
Source


|
| Record name | (1S)-1-(azetidin-3-yl)ethan-1-ol; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol](/img/structure/B2470983.png)



![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)

![1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone](/img/structure/B2470993.png)


![N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2470998.png)
![Methyl 3-{[(2-chloro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470999.png)
![N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2471000.png)